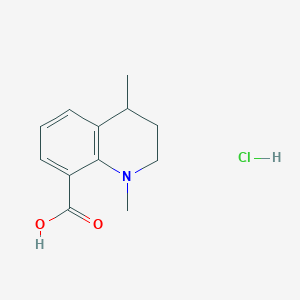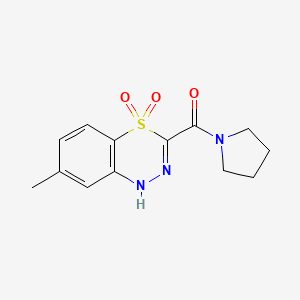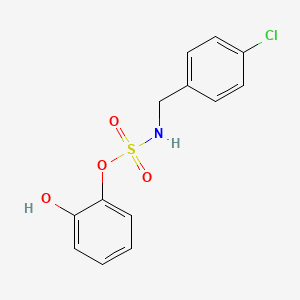
N-(4-chlorobenzyl)2-hydroxyphenylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)2-hydroxyphenylsulfamate, also known as NH125, is a sulfa drug. It has a molecular formula of C13H12ClNO4S and a molecular weight of 313.75 . It has gained attention in recent years due to its potential therapeutic applications in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the retrieved papers. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.75 , but further properties such as melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
Environmental Science and Pollution Treatment
- Degradation of Organic Pollutants: Studies have investigated the use of sulfonated compounds and related materials for the degradation of various organic pollutants. For example, persulfate activation by certain catalysts has shown high efficiency in degrading polychlorinated biphenyls (PCBs) and other pollutants at ambient temperatures, highlighting potential applications in soil and water remediation (Fang et al., 2013).
Pharmacological Applications
- Carbonic Anhydrase Inhibition: Several studies have demonstrated the effectiveness of sulfamate derivatives as inhibitors of carbonic anhydrase isozymes, which are implicated in various diseases, including cancer. For instance, some compounds exhibited potent inhibitory properties against cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting their utility in designing novel antitumor agents (Winum et al., 2003).
Materials Science
- Nanofiltration Membranes: Research into sulfonated aromatic diamine monomers has led to the development of thin-film composite nanofiltration membranes with improved water flux and dye rejection capabilities. Such advancements are crucial for the treatment of dye solutions and potentially for the purification of water contaminated with various organic compounds (Liu et al., 2012).
Properties
IUPAC Name |
(2-hydroxyphenyl) N-[(4-chlorophenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c14-11-7-5-10(6-8-11)9-15-20(17,18)19-13-4-2-1-3-12(13)16/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARRMTVUNXSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
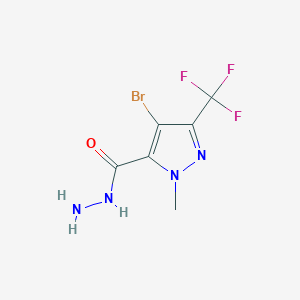
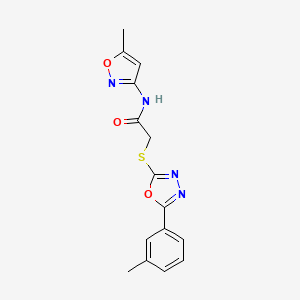
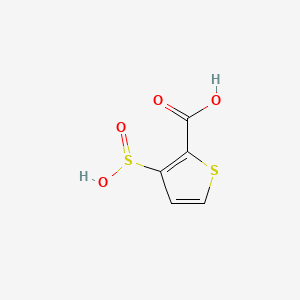
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
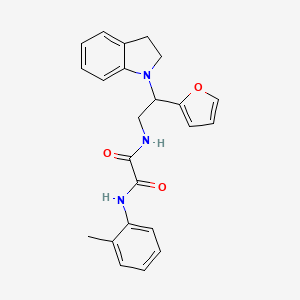
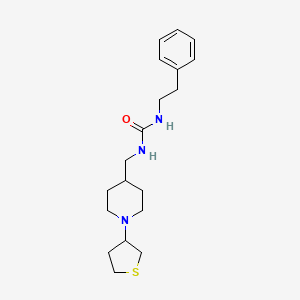

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)
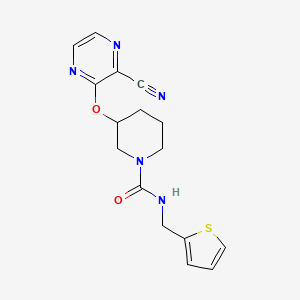
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
